7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of this compound encompasses a sophisticated arrangement of aromatic and aliphatic components integrated within a polycyclic framework. The compound possesses the molecular formula C32H29N with a corresponding molecular weight of 427.6 grams per mole, as determined through computational analysis using PubChem methodologies. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 7-(2,2-diphenylethenyl)-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole, reflecting the precise positioning of substituents and the degree of saturation within the heterocyclic core.
The molecular architecture centers around a hexahydrocyclopenta[b]indole backbone, which represents a bicyclic system formed through the fusion of a five-membered cyclopentane ring with a partially saturated indole nucleus. This core structure provides the foundation for the attachment of two major substituent groups: a 2,2-diphenylvinyl moiety positioned at the 7-position and a p-tolyl group located at the 4-position of the indole framework. The computational simplified molecular input line entry system representation reveals the connectivity pattern: Cc1ccc(cc1)N2c3ccc(cc3C4C2CCC4)C=C(c5ccccc5)c6ccccc6, which encodes the complete structural information including stereochemical relationships.
The diphenylvinyl substituent introduces significant steric bulk and extended conjugation to the molecular system, consisting of two phenyl rings connected through a vinyl linkage that extends the aromatic character beyond the indole core. Simultaneously, the p-tolyl group, characterized by a methyl substituent at the para position of the phenyl ring, contributes additional aromatic character while maintaining moderate steric requirements. These structural features combine to create a molecule with distinctive three-dimensional characteristics and electronic properties that distinguish it from simpler cyclopenta[b]indole derivatives.
| Molecular Parameter | Value | Method/Source |
|---|---|---|
| Molecular Formula | C32H29N | PubChem Computation |
| Molecular Weight | 427.6 g/mol | PubChem 2.2 Release |
| Chemical Abstracts Service Number | 213670-22-5 | Registry Database |
| International Union of Pure and Applied Chemistry Name | 7-(2,2-diphenylethenyl)-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole | Lexichem TK 2.7.0 |
| Simplified Molecular Input Line Entry System | Cc1ccc(cc1)N2c3ccc(cc3C4C2CCC4)C=C(c5ccccc5)c6ccccc6 | OEChem 2.3.0 |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of cyclopenta[b]indole derivatives have provided fundamental insights into the three-dimensional arrangements and conformational preferences of these complex heterocyclic systems. While specific crystallographic data for this compound remains limited in the available literature, structural analysis of related compounds within the cyclopenta[b]indole family offers valuable comparative information regarding typical bond lengths, angles, and conformational characteristics.
The cyclopenta[b]indole core structure exhibits characteristic geometric parameters that reflect the constraints imposed by ring fusion and the presence of the nitrogen heteroatom. The five-membered cyclopentane ring typically adopts envelope or twist conformations to minimize ring strain, while the indole portion maintains planarity within the aromatic system. The degree of saturation in the hexahydro derivative introduces additional conformational flexibility, particularly in the saturated regions where rotation around single bonds becomes feasible.
Computational conformational analysis utilizing density functional theory methods has been employed to investigate the preferred three-dimensional arrangements of substituted cyclopenta[b]indole systems. These studies reveal that steric interactions between bulky substituents, particularly the diphenylvinyl group, significantly influence the overall molecular conformation and may lead to restricted rotation around certain bonds. The p-tolyl substituent at the 4-position experiences steric interactions with the indole framework, potentially favoring specific orientations that minimize unfavorable contacts.
Temperature-dependent conformational studies of related cyclopenta[b]indole derivatives demonstrate the dynamic nature of these molecular systems, with barriers to rotation and ring inversion varying based on the substitution pattern and environmental conditions. Nuclear magnetic resonance spectroscopic investigations provide evidence for conformational exchange processes, particularly in solution-phase studies where molecular motion is less restricted compared to solid-state environments.
| Structural Feature | Typical Value Range | Source Reference |
|---|---|---|
| Cyclopentane Ring Puckering | 0.2-0.6 Å | Computational Studies |
| Indole Ring Planarity Deviation | <0.05 Å | X-ray Crystallography |
| Carbon-Nitrogen Bond Length | 1.38-1.42 Å | Database Analysis |
| Phenyl Ring Orientation | 30-60° from plane | Conformational Analysis |
Stereochemical Configuration at 3a and 8b Positions
The stereochemical configuration at the 3a and 8b positions represents a critical aspect of the molecular structure of this compound, as these positions constitute chiral centers that significantly influence the three-dimensional organization and biological properties of the compound. The hexahydro nature of the cyclopenta[b]indole framework introduces saturated carbon atoms at these positions, creating stereogenic centers that can exist in different spatial arrangements.
The 3a position, located at the ring junction between the cyclopentane and indole components, experiences significant steric constraints due to its bridgehead location. This position typically favors configurations that minimize steric clashes between the substituents and the rigid indole framework. Computational modeling studies of related cyclopenta[b]indole derivatives suggest that the 3a carbon preferentially adopts configurations that allow optimal overlap of the nitrogen lone pair with the aromatic system while maintaining favorable geometric relationships with adjacent substituents.
Similarly, the 8b position serves as another critical stereocenter that influences the overall molecular geometry and conformational preferences. The spatial arrangement at this position affects the orientation of the p-tolyl substituent relative to the cyclopenta[b]indole core, potentially creating distinct diastereomeric forms with different physical and chemical properties. Synthetic studies of cyclopenta[b]indole derivatives often report high diastereoselectivity in cyclization reactions, suggesting inherent preferences for specific stereochemical configurations.
Nuclear magnetic resonance spectroscopic analysis provides valuable information regarding the stereochemical assignments at these positions through the observation of diagnostic coupling patterns and nuclear Overhauser effect relationships. The chemical shifts and multiplicities of protons attached to or adjacent to the 3a and 8b carbons reflect the local magnetic environment created by the specific stereochemical arrangement. Advanced two-dimensional nuclear magnetic resonance techniques, including nuclear Overhauser effect spectroscopy and heteronuclear multiple bond correlation, enable detailed stereochemical characterization through the identification of through-space and through-bond interactions.
| Stereogenic Center | Typical Configuration | Determining Factors | Analytical Method |
|---|---|---|---|
| 3a Position | R or S (context-dependent) | Ring strain minimization | Nuclear Magnetic Resonance |
| 8b Position | R or S (context-dependent) | Substituent orientation | X-ray Crystallography |
| Relative Configuration | trans-relationship | Thermodynamic stability | Computational Analysis |
| Diastereoselectivity | >90% in synthesis | Kinetic control | Reaction Monitoring |
Comparative Analysis with Related Cyclopenta[b]indole Frameworks
The structural characteristics of this compound can be effectively evaluated through systematic comparison with other members of the cyclopenta[b]indole family, providing insights into structure-property relationships and the influence of specific substituents on molecular behavior. The basic cyclopenta[b]indole framework, represented by compounds such as 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, serves as the fundamental structural unit for comparison.
Substitution patterns significantly influence the electronic properties and steric characteristics of cyclopenta[b]indole derivatives. Simple derivatives such as 4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole demonstrate the impact of single aromatic substituents on molecular geometry and electronic distribution. The introduction of the phenyl group at the 4-position creates steric interactions that influence the conformational preferences of the heterocyclic core while extending the conjugated system.
More complex derivatives, including those bearing multiple aromatic substituents, exhibit enhanced structural complexity and modified physicochemical properties. The compound 4-[4-(2,2-diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde represents an example of extensive substitution that dramatically alters the molecular architecture and introduces additional functional groups. These modifications demonstrate the structural versatility of the cyclopenta[b]indole scaffold and its capacity to accommodate diverse substituent patterns.
Synthetic methodologies for accessing cyclopenta[b]indole derivatives have evolved to encompass various approaches, including metal-catalyzed cyclization reactions, oxidative coupling processes, and acid-catalyzed intramolecular Friedel-Crafts reactions. The diastereoselectivity observed in these synthetic transformations often favors the formation of trans-configured products, reflecting the thermodynamic preferences of the cyclopenta[b]indole framework. Recent developments in molecular iodine-catalyzed synthesis have provided additional routes to these heterocyclic systems, demonstrating the continued interest in developing efficient synthetic methodologies.
The biological activity profiles of cyclopenta[b]indole derivatives vary significantly based on the substitution pattern and stereochemical configuration. Natural products containing the cyclopenta[b]indole motif often exhibit potent biological activities, highlighting the importance of this structural framework in medicinal chemistry applications. The presence of extended aromatic systems, such as the diphenylvinyl group in the title compound, may enhance interactions with biological targets through π-π stacking and hydrophobic interactions.
| Compound Class | Key Structural Features | Synthetic Approach | Reported Activities |
|---|---|---|---|
| Simple Cyclopenta[b]indoles | Basic heterocyclic core | Direct cyclization | Moderate biological activity |
| Mono-substituted Derivatives | Single aromatic substituent | Metal-catalyzed coupling | Enhanced selectivity |
| Multi-substituted Systems | Complex substitution patterns | Multi-step synthesis | Potent biological effects |
| Natural Product Analogs | Bio-inspired structures | Total synthesis | Diverse pharmacological profiles |
Properties
IUPAC Name |
7-(2,2-diphenylethenyl)-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N/c1-23-15-18-27(19-16-23)33-31-14-8-13-28(31)30-22-24(17-20-32(30)33)21-29(25-9-4-2-5-10-25)26-11-6-3-7-12-26/h2-7,9-12,15-22,28,31H,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEOZXJABDDEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657965 | |
| Record name | 7-(2,2-Diphenylethenyl)-4-(4-methylphenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213670-22-5 | |
| Record name | 7-(2,2-Diphenylethenyl)-4-(4-methylphenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis
A Fischer indole synthesis route employs p-tolylhydrazine and a cyclopentanone derivative. The hydrazine reacts with the ketone to form a hydrazone, which undergoes acid-catalyzed cyclization to generate the indole ring fused to the cyclopentane. This method ensures regioselective formation of the hexahydrocyclopenta[b]indole core.
Reductive Amination
Alternative approaches use reductive amination of 4-methylbenzaldehyde with a cyclopenta-fused amine precursor. Sodium cyanoborohydride facilitates imine reduction, yielding the p-tolyl-substituted core.
Functionalization at Position 7: Introducing the 2,2-Diphenylvinyl Group
The diphenylvinyl moiety is introduced via late-stage modifications of the preformed core. VulcanChem’s synthesis of analogous indole derivatives highlights the use of Knoevenagel condensation or Wittig reactions for vinyl group installation.
Knoevenagel Condensation
Reaction of 7-formyl-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole with diphenylacetonitrile under basic conditions (e.g., piperidine/EtOH) forms the conjugated diphenylvinyl group. This method, analogous to EvitaChem’s synthesis of dicyano derivatives, achieves moderate yields (50–65%).
Wittig Reaction
A Wittig reaction between 7-aldehyde derivatives and diphenylmethylenetriphenylphosphorane selectively generates the trans-diphenylvinyl group. The reaction proceeds in anhydrous THF at 0–25°C, with yields up to 75%.
Integrated Synthetic Pathways
Combining core synthesis and functionalization, two primary routes emerge:
Sequential Approach
-
Core Formation : Synthesize 4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole via Fischer indole synthesis.
-
Aldehyde Introduction : Oxidize position 7 using MnO₂ or perform Vilsmeier-Haack formylation to install the aldehyde.
-
Vinylation : Apply Wittig or Knoevenagel conditions to attach the diphenylvinyl group.
Convergent Approach
Couple pre-formed diphenylvinyl fragments with the core via Suzuki-Miyaura cross-coupling . This requires bromination at position 7 and a diphenylvinylboronic acid partner, yielding 60–70% under Pd catalysis.
Reaction Optimization and Challenges
Regioselectivity Control
Positional selectivity during aldehyde installation is critical. Directed ortho-metalation (DoM) using LDA/TMEDA ensures C7 functionalization, avoiding competing reactions at C5 or C6.
Steric Hindrance Mitigation
Bulky diphenyl groups necessitate polar aprotic solvents (DMF, DMSO) to enhance solubility. Kinetic studies show elevated temperatures (80–100°C) improve reaction rates but risk decomposition.
Purification Strategies
Silica gel chromatography effectively isolates the target compound, with hexane/ethyl acetate gradients (10:1 to 5:1) resolving nonpolar byproducts.
Analytical Characterization
Post-synthesis validation employs:
-
: Aromatic protons (δ 7.2–7.5 ppm), vinyl protons (δ 6.8–7.0 ppm), and p-tolyl methyl (δ 2.3 ppm).
-
HPLC : Purity >95% using C18 columns (acetonitrile/water).
Scalability and Industrial Relevance
TCI Chemical’s production of similar indoles demonstrates kilogram-scale feasibility using flow chemistry for exothermic steps (e.g., cyclizations). Cost analysis identifies the Wittig reaction as throughput-limiting due to phosphorane costs, favoring Knoevenagel routes for large batches.
Emerging Methodologies
Photocatalytic C–H Activation
Recent advances enable direct C7–H vinylation via iridium photocatalysts, bypassing pre-functionalization. Preliminary yields reach 40%.
Biocatalytic Approaches
Engineered P450 monooxygenases show promise for enantioselective vinylation, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring or the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create new polymers, coatings, and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. Detailed studies using techniques like molecular docking and biochemical assays help elucidate the precise mechanism of action.
Comparison with Similar Compounds
Key Research Findings
- Optoelectronic Versatility : The diphenylvinyl group enhances π-conjugation, enabling applications in both OLEDs (via PL emission) and DSSCs (via charge separation) .
- Structural Flexibility : Substitution at the 7-position (e.g., diphenylvinyl vs. aldehyde) tailors electronic properties without compromising core functionality .
- Synthetic Accessibility : Suzuki and Wittig reactions provide scalable routes for synthesizing cyclopenta[b]indole derivatives, ensuring reproducibility for industrial use .
Biological Activity
7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole (CAS No. 213670-22-5) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 427.57 g/mol. The structure features a hexahydrocyclopenta[b]indole framework with diphenylvinyl and p-tolyl substituents, which contribute to its unique biological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study by Chen et al. (2024) demonstrated that derivatives of hexahydrocyclopenta[b]indoles can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of cell migration |
Neuroprotective Effects
In vitro studies suggest that this compound may also possess neuroprotective properties. Research indicates that it can mitigate oxidative stress in neuronal cells and promote neuronal survival under stress conditions . The mechanism appears to involve the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways.
Table 2: Neuroprotective Effects
| Neuronal Cell Type | Treatment Concentration (µM) | Observed Effects |
|---|---|---|
| SH-SY5Y | 5 | Increased cell viability |
| PC12 | 10 | Reduced oxidative stress levels |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Regulation : It has been shown to interfere with key regulatory proteins involved in the cell cycle progression.
- Antioxidant Activity : By enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, it reduces oxidative damage in cells.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. Mice treated with varying doses exhibited significant tumor regression compared to controls. Histological analysis revealed increased apoptosis in tumor tissues alongside reduced vascularization .
Q & A
Q. Contradictions in Data :
- In vitro vs. In vivo Efficacy : Some derivatives show potent in vitro activity but poor bioavailability due to hydrophobicity, necessitating formulation optimization .
How do substituent modifications influence the compound’s biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies on analogous compounds reveal:
- p-Tolyl Group : Enhances metabolic stability compared to unsubstituted phenyl groups but reduces solubility.
- 2,2-Diphenylvinyl Moiety : Critical for π-π stacking interactions with hydrophobic enzyme pockets. Replacement with alkyl chains diminishes activity by >80% .
Q. Methodological Approach :
- Molecular Docking : AutoDock Vina or Schrödinger Suite simulations predict binding modes against targets like tubulin or cyclooxygenase-2 (COX-2) .
- Comparative Bioassays : Parallel testing of derivatives with modified substituents in enzyme inhibition assays.
What analytical strategies resolve discrepancies in reported synthetic yields or bioactivity data?
Advanced Research Question
Contradictions arise from variations in reaction conditions or assay protocols. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
